molecular formula C16H11Cl2NO2S B187554 N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide CAS No. 5335-47-7

N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide

Cat. No. B187554
CAS RN: 5335-47-7
M. Wt: 352.2 g/mol
InChI Key: DALXNZKEZFKQGA-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide, commonly known as DNNS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential use as an inhibitor of carbonic anhydrase (CA) enzymes. DNNS is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Mechanism Of Action

DNNS inhibits N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which disrupts the acid-base balance in the body. This disruption leads to a decrease in the secretion of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma.

Biochemical And Physiological Effects

DNNS has been shown to have a significant impact on the acid-base balance in the body. Inhibition of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes by DNNS leads to a decrease in the secretion of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Additionally, DNNS has been found to have anti-convulsant effects, which can be useful in the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

One of the advantages of using DNNS in lab experiments is its potency as a N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide inhibitor. DNNS has been found to be a potent inhibitor of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes, which makes it an ideal candidate for preclinical studies. However, one of the limitations of using DNNS in lab experiments is its low solubility in water. This can make it difficult to administer DNNS in vivo, and alternative methods such as the use of DMSO or DMF may need to be explored.

Future Directions

There are several future directions for the study of DNNS. One potential area of research is the development of DNNS derivatives with improved solubility in water. This could lead to a more effective in vivo administration of DNNS. Additionally, further studies are needed to investigate the potential use of DNNS in the treatment of other diseases such as cancer and osteoporosis. Finally, the development of DNNS-based biosensors for the detection of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide activity could have significant implications in the field of diagnostics.

Synthesis Methods

The synthesis of DNNS involves the reaction of 2,5-dichloronitrobenzene with naphthalene-2-sulfonic acid in the presence of a reducing agent such as iron powder. The resulting product is then treated with a base such as sodium hydroxide to yield DNNS. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

DNNS has been extensively studied for its potential use as a N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide inhibitor. N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes play a crucial role in various physiological processes such as acid-base balance, fluid secretion, and bone resorption. Inhibition of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes has been shown to have therapeutic benefits in the treatment of glaucoma, epilepsy, and cancer. DNNS has been found to be a potent inhibitor of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes and has shown promising results in preclinical studies.

properties

CAS RN

5335-47-7

Product Name

N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide

Molecular Formula

C16H11Cl2NO2S

Molecular Weight

352.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C16H11Cl2NO2S/c17-13-6-8-15(18)16(10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H

InChI Key

DALXNZKEZFKQGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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